molecular formula C14H17N3O4 B5467009 4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No. B5467009
M. Wt: 291.30 g/mol
InChI Key: GOKFBAGKCYAQDM-OQLLNIDSSA-N
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Description

4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid, also known as DEACHB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce the size of tumors and improve survival rates in animal models. However, the effects of this compound on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the effects of this compound on different types of cancer cells and in different animal models. Additionally, the potential use of this compound as a herbicide and insecticide in agriculture should be further explored. Finally, the development of new derivatives of this compound with improved solubility and pharmacokinetic properties should be investigated.
In conclusion, this compound is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different fields.

Synthesis Methods

4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine group using a reducing agent such as iron powder. The resulting compound is then reacted with diethyl oxalate to form an ester. This ester is then hydrolyzed to form the corresponding carboxylic acid. The final step involves the reaction of the carboxylic acid with diethylamine and hydrazine hydrate to form this compound.

Scientific Research Applications

4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In agriculture, this compound has been used as a herbicide and insecticide due to its ability to inhibit the activity of certain enzymes. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

4-[(E)-[[2-(diethylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-17(4-2)13(19)12(18)16-15-9-10-5-7-11(8-6-10)14(20)21/h5-9H,3-4H2,1-2H3,(H,16,18)(H,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKFBAGKCYAQDM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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